Mono-iodo amiodarone
Description
Mono-iodo amiodarone is a structural analog of the antiarrhythmic drug amiodarone (C₂₅H₂₉I₂NO₃·HCl), distinguished by the presence of a single iodine atom in its benzofuran-phenylmethanone core. This reduction in iodine content may influence its pharmacokinetic properties, efficacy, and adverse effect profile. Amiodarone itself is a Class III antiarrhythmic with additional sodium and calcium channel-blocking effects, widely used for ventricular and supraventricular arrhythmias . Its iodine content (37.3% by molecular weight) contributes to both therapeutic effects and iodine-mediated toxicities, such as thyroid dysfunction .
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30INO3.ClH/c1-4-7-11-23-24(19-10-8-9-12-21(19)30-23)25(28)18-13-14-22(20(26)17-18)29-16-15-27(5-2)6-3;/h8-10,12-14,17H,4-7,11,15-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUGGQFNLBEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCN(CC)CC)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mono-iodo amiodarone typically involves the iodination of amiodarone. The process begins with the preparation of the benzofuran core, followed by the introduction of the iodine atom. The synthetic route can be summarized as follows:
Starting Material: Salicylaldehyde reacts with 2-halogenated hydrocarbyl hexanoate to form an intermediate.
Intermediate Formation: The intermediate undergoes further reactions with p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in the presence of a catalyst.
Final Product: The final product, this compound, is obtained after purification and isolation steps
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, efficient catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Halogen Bonding Interactions
-
Iodine’s σ-hole : The iodine atom in mono-iodo amiodarone can form halogen bonds with electron-rich regions (e.g., carbonyl oxygens, carboxylates) in biological targets. These interactions enhance binding affinity and selectivity (Table 1) .
-
Example : In MEK1 inhibitors, iodine forms a halogen bond (308 pm distance, 174.4° angle) with Val127’s backbone carbonyl, contributing to nanomolar potency .
Table 1: Halogen Bond Strength in Medicinal Chemistry
| Halogen | Bond Strength (ΔΔG, kJ/mol) | Example Target Interaction |
|---|---|---|
| I | –7.4 | Backbone carbonyl (MEK1) |
| Br | –3.8 | Aspartate side chain |
| Cl | 0.0 | Tyrosine hydroxyl |
Metabolic Pathways Involving Iodine
Amiodarone undergoes hepatic metabolism via CYP3A4 and CYP2C8 to its primary metabolite, desethylamiodarone (DEA). This compound likely follows similar pathways:
Deiodination and Bioactivation
-
Deiodinase Enzymes : Sequential deiodination by selenoenzymes (DIO1, DIO3) removes iodine atoms, potentially generating iodine-free metabolites (e.g., thyronamine analogs) .
-
Thyroid Hormone Mimicry : Iodine cleavage may yield metabolites interfering with thyroid hormone receptors, as seen with amiodarone-induced thyrotoxicosis .
Key Reaction :
Iodine-Dependent Adverse Reactions
This compound’s iodine content correlates with organ-specific toxicity, mirroring amiodarone’s profile:
Table 2: Iodine-Mediated Adverse Events
Structural Stability and Degradation
The iodine atom in this compound influences stability:
-
Photodegradation : Iodine’s heavy atom effect may accelerate radical-mediated degradation under UV light, analogous to amiodarone’s phototoxicity .
-
Thermal Stability : Iodine’s polarizability enhances intermolecular interactions, potentially improving crystalline stability compared to non-iodinated analogs .
Synthetic and Analytical Challenges
Scientific Research Applications
Mono-iodo amiodarone has several scientific research applications:
Chemistry: Used as a model compound to study the effects of iodine substitution on the pharmacological properties of benzofuran derivatives.
Biology: Investigated for its potential effects on cellular ion channels and its interactions with biological macromolecules.
Medicine: Explored for its antiarrhythmic properties and potential use in treating cardiac dysrhythmias.
Industry: Utilized in the development of new antiarrhythmic drugs with improved safety profiles
Mechanism of Action
Mono-iodo amiodarone exerts its effects by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells. The compound also affects sodium and calcium channels, contributing to its antiarrhythmic properties .
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
The iodine content and substitution patterns critically differentiate mono-iodo amiodarone from related compounds (Table 1). Key analogs include:
Efficacy and Toxicity Profiles
- Amiodarone : Demonstrated efficacy in reducing arrhythmia recurrence (60–70% success rate in ventricular tachycardia ). However, 15–20% of patients experience thyroid dysfunction (hypo-/hyperthyroidism), and 1–5% develop pulmonary fibrosis .
- This compound: Theoretical advantages include lower iodine release (~18.6% by weight vs. However, reduced iodine content may attenuate its Class III antiarrhythmic effects, which rely on potassium channel blockade .
- Deiodo Amiodarone: Lacks iodine, eliminating thyroid risks but likely insufficient for arrhythmia control. No clinical efficacy data available .
- Compound D’s di-iodo structure suggests retained toxicity risks, while Compound E’s lack of iodine may render it therapeutically inert .
Drug Interactions
Amiodarone’s interactions with warfarin, digoxin, and statins are well-documented due to CYP450 inhibition and P-glycoprotein effects . This compound’s interaction profile remains unstudied but may differ if structural changes alter CYP affinity. Deiodo and non-iodinated analogs likely have fewer interactions due to reduced metabolic interference .
Research Findings and Clinical Implications
- Amiodarone : Systematic reviews confirm its efficacy but highlight stringent monitoring requirements (e.g., thyroid function tests every 6 months, annual chest X-rays) . Pulmonary toxicity correlates with cumulative dose (>400 mg/day) and duration .
- This compound: No direct clinical studies exist. Preclinical models suggest that iodine reduction may decrease lipophilicity, shortening half-life and reducing tissue accumulation . This could mitigate long-term toxicities but necessitate more frequent dosing.
- Comparative Gaps: While di-iodo analogs dominate clinical use, mono-iodo derivatives are underexplored. ’s catalog of related compounds underscores the need for targeted studies to evaluate this compound’s therapeutic window .
Biological Activity
Mono-iodo amiodarone is a derivative of the well-known antiarrhythmic agent amiodarone, which is primarily used to treat various cardiac dysrhythmias. This compound is characterized by a single iodine substitution, which may confer unique biological properties compared to its parent compound. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
This compound primarily targets cardiac ion channels, similar to amiodarone. Its mode of action involves:
- Use- and Voltage-Dependent Interaction : The compound interacts with ion channels in a manner that is dependent on their state of use and the voltage across the membrane.
- Biochemical Pathways : It decreases the current density of IK (inward rectifier potassium current) and Ito (transient outward potassium current), leading to moderate action potential duration (APD) prolongation with minimal frequency dependence.
This modulation of ion currents results in reduced excitability and conductivity within cardiac tissues, thereby suppressing arrhythmias effectively.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to be similar to that of amiodarone, characterized by:
- Variable Bioavailability : There is significant individual variation in systemic bioavailability following oral administration due to slow and incomplete gastrointestinal absorption.
- Half-Life : The compound exhibits a long half-life, contributing to prolonged therapeutic effects even after discontinuation.
This compound has been shown to interact with various enzymes and proteins involved in cellular processes:
- Inhibition of Ion Currents : It inhibits both inward and outward currents in cardiac tissues, affecting cellular excitability.
- Impact on Cellular Signaling : The compound influences cell function by altering signaling pathways and gene expression related to cardiac function.
Case Report: Amiodarone-Induced Multi-Organ Toxicity
A notable case involved a 73-year-old female patient who developed multi-organ toxicity after chronic administration of amiodarone. Although this case primarily discusses amiodarone, it underscores the potential risks associated with its derivatives like this compound. The patient exhibited compromised hepatic, pulmonary, and thyroid functions, which normalized after switching from amiodarone to sotalol. This case highlights the importance of monitoring for adverse effects when using similar compounds .
Comparative Analysis
A comparative analysis between this compound and its parent compound reveals key differences:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| This compound | Single iodine substitution; antiarrhythmic | Potentially reduced toxicity |
| Amiodarone | Multi-channel blocker; significant side effects | Long half-life; thyroid toxicity |
| Dronedarone | Modified structure; aimed at reducing toxicity | Increased mortality risk in trials |
| Desethylamiodarone | Active metabolite; retains some efficacy | Different metabolic pathway |
This compound stands out due to its structural modifications that may offer therapeutic benefits while minimizing adverse effects associated with traditional amiodarone therapy.
Research Findings
Recent studies have indicated that this compound may provide unique therapeutic advantages:
- Reduced Toxicity : Preliminary findings suggest that this compound may exhibit lower toxicity compared to traditional amiodarone, particularly concerning thyroid function.
- Efficacy in Arrhythmias : Laboratory studies demonstrate its effectiveness in suppressing arrhythmias without the extensive side effects seen with amiodarone.
- Potential for Further Research : Ongoing investigations into its pharmacodynamics and long-term effects are crucial for establishing its safety profile and clinical utility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
